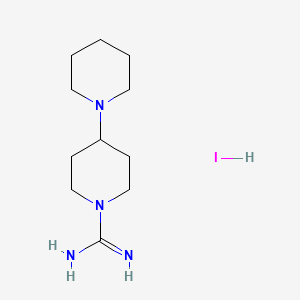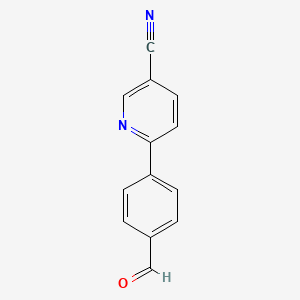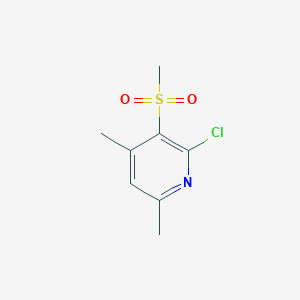
2-氰基-N-(4-(三氟甲基)苄基)乙酰胺
描述
2-Cyano-N-(4-(trifluoromethyl)benzyl)acetamide is a useful research compound. Its molecular formula is C11H9F3N2O and its molecular weight is 242.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Cyano-N-(4-(trifluoromethyl)benzyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyano-N-(4-(trifluoromethyl)benzyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
化学合成和转化
2-氰基-N-(4-(三氟甲基)苄基)乙酰胺参与了各种化学合成过程。例如,其还原导致了N-苄基-1,2-乙二胺和N-苄基-N'-甲基-1,2-乙二胺的形成,正如Darling和Chen(1978年)在《药学科学杂志》中所示(Darling & Chen, 1978)。这表明了它在通过转化过程创造多样化化合物方面的潜力。
杂环合成中的构建块
该化合物在多官能杂环化合物合成中起着至关重要的作用。这一方面在Moustafa A. Gouda(2014年)在《合成通讯》中的一篇评论中有所阐述,强调了它在杂环合成中的作用(Gouda, 2014)。
抗癌活性中的作用
在药物化学领域,这种化合物已被用于合成具有潜在抗癌活性的衍生物。例如,Horishny、Arshad和Matiychuk(2021年)在《俄罗斯有机化学杂志》中讨论了使用2-氰基-N-(4-(三氟甲基)苄基)乙酰胺合成噻唑烷-2-基乙酰胺衍生物,用于对抗白血病细胞系进行测试(Horishny et al., 2021)。
新型吡唑、1,3-噻唑和1,3,4-噻二唑衍生物的合成
该化合物已被用于合成新型吡唑、1,3-噻唑和1,3,4-噻二唑衍生物。这是由Dawood、Alsenoussi和Ibrahim(2011年)在他们发表在《亲和性》杂志中的研究中展示的(Dawood et al., 2011)。
具有杀虫性能的杂环合成
该化合物的一个新领域应用是合成具有潜在杀虫性能的杂环化合物。Fadda等人(2017年)在《RSC Advances》中利用2-氰基-N-(5-乙基-1,3,4-噻二唑-2-基)乙酰胺合成各种杂环,并评估其对棉铃虫的有效性(Fadda et al., 2017)。
安全和危害
The compound is classified as Acute Tox. 3 Oral, indicating that it is acutely toxic when ingested . The safety information includes the hazard statements H301 and the precautionary statements P301 + P330 + P331 + P310 . It is also classified as non-combustible, acute toxic Cat.3, and as a toxic hazardous material causing chronic effects .
生化分析
Biochemical Properties
2-Cyano-N-(4-(trifluoromethyl)benzyl)acetamide plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body . The nature of these interactions includes binding to the active site of the enzyme, potentially inhibiting or modifying its activity. Additionally, 2-Cyano-N-(4-(trifluoromethyl)benzyl)acetamide may interact with other biomolecules such as transport proteins, influencing their function and distribution within the cell .
Cellular Effects
2-Cyano-N-(4-(trifluoromethyl)benzyl)acetamide affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . This compound can alter gene expression by modulating transcription factors and other regulatory proteins. Furthermore, 2-Cyano-N-(4-(trifluoromethyl)benzyl)acetamide impacts cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
The molecular mechanism of 2-Cyano-N-(4-(trifluoromethyl)benzyl)acetamide involves its binding interactions with biomolecules. It binds to the active sites of enzymes, such as cytochrome P450, leading to enzyme inhibition or activation . This compound also affects gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the transcription of specific genes . These molecular interactions contribute to the overall biochemical and cellular effects of 2-Cyano-N-(4-(trifluoromethyl)benzyl)acetamide.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Cyano-N-(4-(trifluoromethyl)benzyl)acetamide change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that 2-Cyano-N-(4-(trifluoromethyl)benzyl)acetamide remains stable under specific conditions, but it may degrade over time, leading to a decrease in its activity . Long-term exposure to this compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-Cyano-N-(4-(trifluoromethyl)benzyl)acetamide vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression . Toxic or adverse effects may be observed at high doses, including potential damage to cellular structures and disruption of metabolic processes . Threshold effects are also noted, where a certain dosage level is required to elicit a measurable response in the animal models .
Metabolic Pathways
2-Cyano-N-(4-(trifluoromethyl)benzyl)acetamide is involved in specific metabolic pathways, interacting with enzymes and cofactors that regulate these processes . The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites and overall metabolic balance . These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of 2-Cyano-N-(4-(trifluoromethyl)benzyl)acetamide within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound can be transported across cell membranes by specific transporters, affecting its localization and accumulation within different cellular compartments . These distribution patterns are important for understanding the compound’s effects on cellular function and its potential therapeutic applications .
Subcellular Localization
2-Cyano-N-(4-(trifluoromethyl)benzyl)acetamide exhibits specific subcellular localization, which influences its activity and function . The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interactions with specific biomolecules and its overall impact on cellular processes .
属性
IUPAC Name |
2-cyano-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O/c12-11(13,14)9-3-1-8(2-4-9)7-16-10(17)5-6-15/h1-4H,5,7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPCRNPZHLOULGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CC#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80594755 | |
| Record name | 2-Cyano-N-{[4-(trifluoromethyl)phenyl]methyl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
566926-08-7 | |
| Record name | 2-Cyano-N-{[4-(trifluoromethyl)phenyl]methyl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanol](/img/structure/B1320501.png)
![4-[2-(Dimethylamino)ethyl]piperazine-1-carboximidamide hydroiodide](/img/structure/B1320503.png)




![4-Fluoro-4'-methoxy[1,1'-biphenyl]-3-carbonitrile](/img/structure/B1320514.png)

![Ethyl 2'-formyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B1320516.png)
![3-[5-(Trifluoromethyl)-2-pyridinyl]aniline](/img/structure/B1320517.png)




